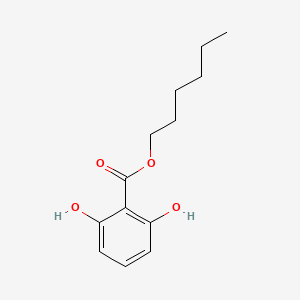

Hesperetin 3'-O-β-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hesperetin 3’-O-β-D-Glucuronide is a flavonoid compound derived from hesperetin found in citrus fruits . It has garnered significant interest in scientific research for its potential health benefits . It exhibits the capacity to scavenge free radicals, effectively combating oxidative stress—an underlying factor in numerous health conditions .

Synthesis Analysis

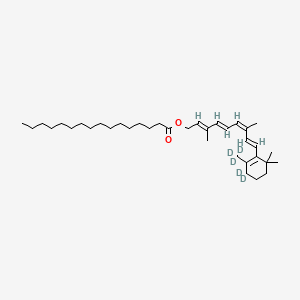

Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, are synthesized from hesperetin . Hesperetin is hydrolyzed to hesperetin and then converted to the hesperetin glucuronides in vivo .Molecular Structure Analysis

The molecular formula of Hesperetin 3’-O-β-D-Glucuronide is C22H22O12 . It has a molecular weight of 478.4 .Chemical Reactions Analysis

Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, have been found to induce adipocyte differentiation via activation and expression of peroxisome proliferator-activated receptor-γ .作用機序

Hesperetin 3’-O-β-D-Glucuronide exhibits partial agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ) . It has the ability to modulate various signaling pathways associated with inflammation and cell proliferation . One notable pathway influenced by Hesperetin 3’-O-β-D-Glucuronide is the NF-κB pathway, a vital regulator of inflammation and cell survival .

Safety and Hazards

While specific safety and hazard information for Hesperetin 3’-O-β-D-Glucuronide is not available, it’s worth noting that hesperidin, from which it is derived, has been studied for its effects on blood and pulse pressures in mildly hypertensive individuals . No significant hazards were reported in these studies.

将来の方向性

Hesperetin 3’-O-β-D-Glucuronide has shown potential health benefits, particularly in combating oxidative stress and modulating inflammation . Future research could focus on further understanding its mechanism of action and potential applications in health and medicine. For instance, its role in inducing adipocyte differentiation and its effects on blood pressure and endothelial function could be areas of interest.

特性

CAS番号 |

150985-66-3 |

|---|---|

分子式 |

C22H22O12 |

分子量 |

478.406 |

IUPAC名 |

(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |

InChIキー |

PJAUEKWZQWLQSU-ZQUMRXHJSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同義語 |

(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

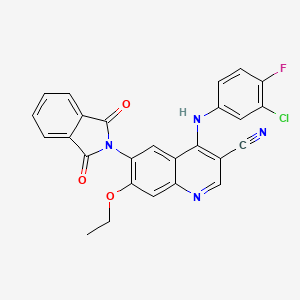

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

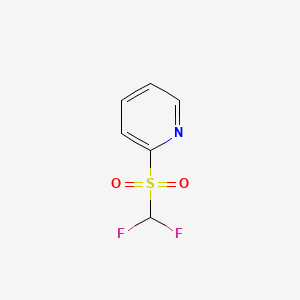

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)